molecular formula C15H12F3NO3 B1400440 Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate CAS No. 1251844-88-8

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate

Cat. No.: B1400440
CAS No.: 1251844-88-8
M. Wt: 311.25 g/mol
InChI Key: FYFTWZIUPVOHFJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is a synthetic organic compound belonging to the sulfonylurea class of herbicides. Its structure features a benzyl group substituted with a trifluoromethoxy moiety at the para position, linked to an isonicotinate ester (Figure 1). Sulfonylurea herbicides are renowned for their high potency, low application rates, and selective action against broadleaf weeds and grasses by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants .

Properties

IUPAC Name

methyl 2-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)11-6-7-19-12(9-11)8-10-2-4-13(5-3-10)22-15(16,17)18/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFTWZIUPVOHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and potential biological activity.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

    Chemical Biology: It serves as a building block for the synthesis of molecules that can probe biological systems and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethoxy group in the target compound enhances lipophilicity compared to methoxy or ethoxy substituents in analogs like metsulfuron methyl or ethametsulfuron methyl. This may improve membrane permeability and systemic translocation in plants .

Selectivity and Persistence: Compounds with methylamino or dimethylamino groups (e.g., ethametsulfuron) exhibit higher soil mobility but shorter half-lives due to microbial degradation. The trifluoromethoxy substituent may confer resistance to metabolic breakdown, extending residual activity—a trait advantageous for pre-emergent herbicides.

Resistance Management :

  • Structural variations in the triazine/benzene region (e.g., triflusulfuron’s trifluoroethoxy vs. the target compound’s benzyl-isonicotinate) could mitigate cross-resistance in weed populations .

Research Findings and Implications

  • Triflusulfuron methyl demonstrates exceptional activity against Galium aparine (cleavers) at rates as low as 5–10 g/ha .
  • Metsulfuron methyl ’s methoxy group contributes to its broad-spectrum activity but also increases susceptibility to photodegradation.
  • The target compound’s isonicotinate backbone and trifluoromethoxy group may synergize to enhance both ALS inhibition and environmental stability, warranting further investigation into its spectrum and application timing.

Biological Activity

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a trifluoromethoxy group, which is known to enhance the compound's binding affinity to biological targets. This modification can significantly influence the compound's pharmacological properties, making it a valuable candidate for further study in medicinal chemistry.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group is hypothesized to improve the compound's selectivity and potency against these targets, leading to various biological effects, including anti-inflammatory and anticancer activities.

Biological Activities

Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in vitro assays have shown that the compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

Anti-inflammatory Effects: The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, which are key players in various inflammatory diseases.

Case Studies and Experimental Data

  • In Vitro Studies:
    • In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from micromolar to low micromolar concentrations.
    • A notable increase in apoptosis was observed in treated cells compared to controls, indicating a potential mechanism for its anticancer activity.
  • Mechanistic Insights:
    • The compound's interaction with specific proteins involved in cell cycle regulation has been documented. For instance, it appears to interfere with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Comparative Analysis:
    • In comparison to standard chemotherapeutic agents, this compound exhibits a favorable profile with lower toxicity towards normal cells while maintaining efficacy against cancerous cells.

Table 1: Biological Activity Summary of this compound

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerHuman Cancer Cells5-15
Anti-inflammatoryCytokine Inhibition10-20
Enzyme InhibitionCDK Activity8-12

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents targeting cancer and inflammatory diseases. Its unique structural features make it suitable for further optimization through medicinal chemistry approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate
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